5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine is a complex organic compound that features a bromine atom, a dimethoxybenzyl group, and an isopropyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The bromination of the pyrimidine ring can be achieved using N-bromosuccinimide (NBS) under radical conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the dimethoxybenzyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N-(5-bromo-2,4-dimethoxybenzyl)aniline
- 5-Bromo-N-(2,4-dimethoxybenzyl)-2-thiophenesulfonamide
Uniqueness
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H20BrN3O2 |
---|---|
Molekulargewicht |
366.25 g/mol |
IUPAC-Name |
5-bromo-N-[(2,4-dimethoxyphenyl)methyl]-4-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H20BrN3O2/c1-10(2)15-13(17)9-19-16(20-15)18-8-11-5-6-12(21-3)7-14(11)22-4/h5-7,9-10H,8H2,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
MMZKRQKJXPOJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NC=C1Br)NCC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.